B1578474 Odorranain-A-RA1 peptide precursor

Odorranain-A-RA1 peptide precursor

Cat. No.: B1578474
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Odorranain-A-RA1 is a synthetic peptide precursor derived from the golden crossband frog (Odorrana andersonii), characterized by its antimicrobial properties. Its linear sequence comprises 40 amino acids (aa): Sequence: Pro-Met-Lys-Lys-Ser-Leu-Leu-Leu-Leu-Phe-Phe-Phe-Gly-Thr-Ile-Ser-Leu-Ser-Leu-Cys-Gln-Gln-Glu-Arg-Asp-Ala-Asp-Glu-Glu-Glu-Gly-Ser-Glu-Asn-Gly-Ala-Glu-Asp-Ile-Lys

Key attributes include:

  • Source: Synthetic (mimicking the native precursor from O. andersonii) .
  • Purity: 97.4% (HPLC) .
  • Function: Exhibits broad-spectrum antimicrobial activity, likely targeting microbial membranes or enzymatic pathways .
  • Storage: Stable at ≤-20°C in lyophilized form .

Properties

bioactivity

Antimicrobial

sequence

PISLSFCDQERDADEEEGSENGAEDIK

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Table 1: Structural Features of Odorranain-A-RA1 and Related Precursors
Compound Length (aa) Key Domains/Features Post-Translational Modifications Source Organism Reference
Odorranain-A-RA1 40 Linear sequence; no described domains None reported Odorrana andersonii
Odorranain-H-RA1 21 Shorter sequence; Thr-Met N-terminal None reported Odorrana andersonii
Hevein-like peptides ~40–50 Signal peptide, mature domain, C-tail Disulfide bonds, glycosylation Plants (e.g., Hevea)
Thioviridamide-like Variable Leader-core peptide architecture Thioamidation, cyclization Streptomycetes
RiPPs (e.g., lanthipeptides) Variable Leader peptide, core peptide Lanthionine bridges, methylation Diverse bacteria




Key Observations :

  • Odorranain-A-RA1 lacks defined structural domains (e.g., leader/core peptides) common in ribosomal natural products like RiPPs , contrasting with hevein-like peptides, which feature a tripartite architecture (signal peptide, mature domain, C-terminal tail) .
  • Unlike thioviridamide-like precursors, which undergo extensive thioamidation and cyclization , Odorranain-A-RA1 is unmodified, likely relying on its linear sequence for activity.

Functional Comparison

Key Findings :

  • Odorranain-A-RA1 and H-RA1 share antimicrobial functions but differ in efficacy and spectrum due to sequence length and residue composition .
  • Hevein-like peptides and RiPPs exhibit specialized mechanisms (e.g., chitin binding, pore formation), whereas Odorranain-A-RA1’s activity is less characterized mechanistically .

Research Implications and Limitations

  • Comparative analyses highlight the need to explore domain engineering (e.g., adding leader peptides for targeted modifications) to enhance functionality .
  • Limitations include sparse data on native biosynthesis and in vivo efficacy of Odorranain-A-RA1, necessitating validation in microbial infection models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.